{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride
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Overview
Description
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride is a chemical compound with the molecular formula C10H19ClN2. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired substitution at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion and radical addition, which are practical for large-scale synthesis. The use of high-quality reagents and precise reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a bioisostere in drug design.
Mechanism of Action
The mechanism of action of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane framework adds three-dimensional character and saturation to the compound, enhancing its solubility, potency, and metabolic stability . This makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A highly strained molecule used in the synthesis of complex organic compounds.
Uniqueness
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19ClN2 |
---|---|
Molecular Weight |
202.72 g/mol |
IUPAC Name |
(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8,12H,1-7,11H2;1H |
InChI Key |
MTXGLSCJMBJTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)NN.Cl |
Origin of Product |
United States |
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